Lanthanum(III) hydroxide is a key inorganic intermediate primarily utilized as a precursor for the synthesis of high-purity lanthanum oxide (La₂O₃) and other functional lanthanum-containing materials. Its value in procurement is tied to its defined thermal decomposition pathway, which allows for the production of nanostructured oxides at lower temperatures compared to the direct use of bulk La₂O₃. It serves as a foundational material in the manufacturing of catalysts, adsorbents for environmental remediation, and components for advanced ceramics.
Substituting Lanthanum(III) hydroxide with seemingly related compounds introduces significant process and performance trade-offs. Using lanthanum oxide (La₂O₃) directly requires higher processing temperatures for reactions and sintering, forfeiting the energy savings and morphological control offered by the hydroxide's lower-temperature decomposition. Starting with soluble salts like lanthanum nitrate (La(NO₃)₃) necessitates an in-situ precipitation step, adding process complexity and introducing counter-ions (e.g., nitrates) that may require thorough removal to prevent final product contamination. Therefore, procuring La(OH)₃ provides a more direct, reactive, and controllable route for synthesizing high-purity and nanostructured end-products.
Lanthanum(III) hydroxide exhibits a distinct two-step thermal decomposition, transforming first to lanthanum oxyhydroxide (LaOOH) at approximately 330-350°C, and subsequently to lanthanum oxide (La₂O₃) at around 600-700°C. This controlled, lower-temperature pathway is a significant processing advantage over using bulk La₂O₃, which often requires much higher temperatures (>800°C) for sintering and phase formation, or starting from other precursors like La(OH)₂Cl, where the transformation to La₂O₃ is a slow process starting at 400°C and only completing at very high temperatures (~1500°C).
| Evidence Dimension | Temperature for Conversion to La₂O₃ |
| Target Compound Data | ~600-700°C for complete conversion from La(OH)₃. |
| Comparator Or Baseline | Bulk La₂O₃ requires >800°C for sintering; La(OH)₂Cl requires ~1500°C for complete conversion. |
| Quantified Difference | Enables oxide formation at temperatures at least 100-200°C lower than direct sintering of bulk oxide. |
| Conditions | Thermal decomposition in air, measured by Thermogravimetric/Differential Thermal Analysis (TG/DTA). |
Using La(OH)₃ allows for energy-efficient production of high-surface-area, nanocrystalline La₂O₃ with precise morphological control, which is critical for catalytic and ceramic applications.
In applications for phosphate removal from water, lanthanum-based materials are valued for their strong affinity for phosphate ions. Direct comparative studies have shown that lanthanum hydroxide provides a significantly higher adsorption capacity than lanthanum oxide. In one study, lanthanum hydroxide-doped activated carbon fiber exhibited a phosphate adsorption capacity of 16.1 mg/g, which was 69% higher than the 9.5 mg/g capacity of lanthanum oxide-doped fiber under identical conditions. Other studies report even higher capacities for pure mesoporous La(OH)₃, reaching up to 109.41 mg P/g.
| Evidence Dimension | Phosphate Adsorption Capacity (mg P/g) |
| Target Compound Data | 16.1 mg/g (on activated carbon fiber support) |
| Comparator Or Baseline | Lanthanum Oxide: 9.5 mg/g (on identical support) |
| Quantified Difference | 69% higher capacity for the hydroxide form over the oxide form. |
| Conditions | Adsorption from aqueous solution onto doped activated carbon fiber. |
For designing high-efficiency filtration media or sorbents for water purification, selecting lanthanum hydroxide over the oxide directly translates to a superior quantitative performance and higher treatment capacity.
The basicity of lanthanide hydroxides follows a clear trend, decreasing with increasing atomic number (from La to Lu) due to the lanthanide contraction. Lanthanum(III) hydroxide, as the first in the series, possesses the largest ionic radius and thus exhibits the highest basicity. This property is critical in heterogeneous catalysis where the material surface acts as a solid base. While specific quantitative comparisons of surface basic sites are complex, the established trend in ionic character confirms La(OH)₃ as the most basic hydroxide in its class, making it the preferred choice when strong basicity is required for a reaction.
| Evidence Dimension | Relative Basicity Trend |
| Target Compound Data | Highest basicity in the Ln(OH)₃ series. |
| Comparator Or Baseline | Other Lanthanide Hydroxides (e.g., Ce(OH)₃, Lu(OH)₃): Basicity decreases across the series. |
| Quantified Difference | Qualitatively highest; La is the most electropositive and has the largest ionic radius, leading to the most ionic and basic M-OH bond. |
| Conditions | Aqueous and solid-state chemical properties based on periodic trends. |
For applications in base-catalyzed reactions, such as transesterification for biodiesel production, procuring La(OH)₃ provides a distinct catalytic advantage over other, less basic rare-earth hydroxides.
Ideal for manufacturing nanocrystalline La₂O₃-based materials where fine control over particle size and surface area is critical. The defined decomposition pathway below 700°C allows for energy-efficient synthesis of active catalyst supports or ceramic components, avoiding the high-temperature sintering required when starting from bulk lanthanum oxide.
Serves as a superior active material for environmental remediation applications targeting phosphate. Its demonstrated higher adsorption capacity compared to lanthanum oxide makes it the procurement choice for developing next-generation filters and binding agents for treating eutrophication in wastewater.
Used in applications where strong solid basicity is required. As the most basic of the lanthanide hydroxides, it is a preferred component for catalyzing reactions like transesterification in biodiesel production or other base-mediated condensations where maximizing catalytic activity is essential.
Acts as a suitable oxide precursor for the synthesis of LaNi₅, a key hydrogen storage alloy. The hydroxide is first converted to the oxide at a controlled temperature, which is then reduced in the presence of nickel and a reducing agent like calcium to form the final intermetallic compound.
Corrosive